Panaxyne

Overview

Description

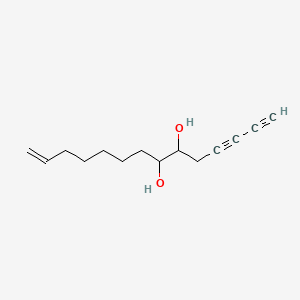

Panaxyne is a cytotoxic polyacetylene (polyyne) isolated from Korean red ginseng (Panax ginseng C.A. Meyer). Its chemical structure was identified as tetradeca-13-ene-1,3-diyne-6,7-diol (molecular formula: C₁₄H₂₀O₂; CAS: 122855-49-6; molecular weight: 220.31 g/mol) through spectral analysis . This compound exhibits moderate cytotoxicity against leukemia L1210 cells, with an ED₅₀ value of 11.0 µg/mL . However, its activity is notably lower than other ginseng-derived polyynes, attributed to the absence of the hept-1-en-4,6-diyne-3-ol moiety, a critical structural feature for enhanced bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panaxyne can be synthesized through the extraction of Panax ginseng roots. The process involves the use of solvents such as petroleum ether to extract the compound from the dried roots. The extract is then subjected to column chromatographic separation to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Panax ginseng roots. The roots are typically freeze-dried and powdered before extraction. The extraction process is repeated multiple times to ensure maximum yield. The isolated compound is then purified using preparative high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Panaxyne undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the diyne-ene and epoxy moieties in its structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Panaxyne has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of polyacetylenes and their derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating cancer and other diseases.

Mechanism of Action

Panaxyne exerts its effects primarily through its cytotoxic activity. It targets cancer cells by inducing apoptosis, a process of programmed cell death. The diyne-ene and epoxy moieties in its structure are believed to interact with cellular components, leading to the disruption of cellular functions and ultimately cell death . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Polyynes

Ginseng produces over 20 polyacetylene derivatives, many of which share structural motifs with Panaxyne but differ in functional groups, chain length, or stereochemistry. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Key Observations :

Chain Length and Functional Groups :

- This compound has a shorter carbon chain (C14) compared to Panaxydol (C17) and Panaxytriol (C17), which may reduce membrane permeability and target binding .

- The presence of epoxide rings in Panaxytriol and additional hydroxyl groups in Panaxydol enhances their reactivity and cytotoxicity compared to this compound .

Impact of Processing :

- Red ginseng contains fewer polyynes than white ginseng due to thermal degradation during steaming. This compound, however, is retained in red ginseng, albeit at lower concentrations .

Cytotoxicity Mechanisms

- Its lower potency correlates with the absence of the hept-en-diyne-ol group, which is critical for apoptosis induction in other polyynes .

- Panaxydol and Panaxytriol : Exhibit stronger pro-apoptotic effects due to epoxy and triol groups, which facilitate cross-linking with cellular proteins or DNA .

Analytical and Pharmacological Data

- This compound : Used as a reference standard (10 mg vials, ≥97% purity) for HPLC and cytotoxicity assays .

Biological Activity

Panaxyne, a compound derived from the Panax genus, particularly Panax ginseng, has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition

The primary active components of this compound include triterpenoid saponins , polysaccharides , and polyacetylenes . Among these, ginsenosides (the saponins) are particularly notable for their extensive biological effects.

| Component | Type | Key Activities |

|---|---|---|

| Triterpenoid Saponins | Ginsenosides | Antineoplastic, anti-inflammatory, neuroprotective |

| Polysaccharides | Various | Immunomodulatory, hepatoprotective |

| Polyacetylenes | Acetylenic compounds | Antioxidant, anti-cancer |

1. Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer properties. For instance, a study on acetylenic compounds from Panax ginseng demonstrated cytotoxic activity against various human cancer cell lines. The mechanisms involved include the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

2. Anti-Inflammatory Effects

This compound also shows potent anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro and in vivo. For example, red ginseng oil (RGO) has been shown to suppress the expression of pro-inflammatory cytokines in macrophages . This effect is attributed to its ability to inhibit NF-kB activation and modulate the production of reactive oxygen species (ROS).

3. Neuroprotective Effects

The neuroprotective capabilities of this compound have been documented in several studies. RGO was found to protect against oxidative stress-induced neuronal damage by enhancing the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) . This suggests a potential therapeutic role for this compound in neurodegenerative diseases.

Case Study 1: Cytotoxic Activity

A study investigating the cytotoxic effects of acetylenic compounds isolated from Panax ginseng found that these compounds exhibited significant selective toxicity towards cancer cells while sparing normal cells. The study highlighted the potential for developing new cancer therapies based on these natural products .

Case Study 2: Anti-Acne Properties

Research on the hydrophobic fraction of red ginseng revealed that panaxynol and panaxydol effectively controlled acne symptoms. This study suggests that this compound could be utilized in dermatological applications due to its antimicrobial properties .

The biological activities of this compound are largely attributed to its influence on various molecular pathways:

- Antioxidant Activity : RGO has been shown to scavenge free radicals and enhance cellular antioxidant defenses, thereby reducing oxidative stress .

- Modulation of Signaling Pathways : The saponins from Panax ginseng influence multiple signaling pathways involved in cell survival and apoptosis, contributing to their anticancer effects .

- Immune System Modulation : Polysaccharides derived from Panax species enhance immune responses by stimulating macrophage activity and increasing cytokine production .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize Panaxyne’s physicochemical and structural properties?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR, mass spectrometry) to confirm molecular structure and purity. Use chromatographic methods (HPLC, GC) to assess stability under varying conditions (pH, temperature). Incorporate safety protocols for handling volatile or reactive intermediates, referencing safety data sheets for analogous compounds . Document raw data in appendices and processed data in the main text to align with reproducibility standards .

Q. What strategies ensure a comprehensive literature review on this compound’s reported bioactivities?

- Methodological Answer : Use systematic search engines (PubMed, SciFinder) with Boolean operators to filter primary literature. Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ). Critically evaluate sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify knowledge gaps . Differentiate between in vitro efficacy claims and in vivo validation studies to assess translational potential .

Q. How can researchers formulate focused, testable hypotheses about this compound’s biological mechanisms?

- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example: “Does this compound (Intervention) reduce oxidative stress (Outcome) in murine hepatocytes (Population) compared to ascorbic acid (Comparison)?” Ensure hypotheses are grounded in established pathways (e.g., Nrf2 activation) and cite mechanistic precedents from analogous compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for similar polycyclic compounds: use fume hoods to avoid inhalation, wear PPE (gloves, goggles), and store samples in inert atmospheres. Refer to safety data sheets (SDS) for spill management (e.g., avoid water contact if reactive) and disposal regulations . Document risk assessments in experimental proposals to meet ethical review requirements .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies (e.g., dosage, cell lines, assay conditions). Use statistical tools (ANOVA, t-tests) to quantify significance. Apply the “principal contradiction” framework to determine if methodological differences (e.g., solvent polarity affecting solubility) are the dominant factor . Replicate key studies with standardized protocols to isolate confounding variables .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) to assess protein interactions, and metabolomics (NMR) to trace metabolic shifts. Use CRISPR-Cas9 knockouts to validate target pathways. Include dose-response curves and time-series analyses to establish causality .

Q. How can researchers validate this compound’s target specificity to minimize off-target effects?

- Methodological Answer : Use competitive binding assays (SPR, ITC) to measure affinity against putative targets. Pair with computational docking simulations (AutoDock, Schrödinger) to predict binding sites. Validate findings in isogenic cell lines (wild-type vs. gene-edited) to confirm specificity. Disclose false-positive rates and limit-of-detection thresholds in supporting information .

Q. What methodologies address reproducibility challenges in this compound synthesis and purification?

- Methodological Answer : Document reaction conditions (catalyst load, temperature) in triplicate and share raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials. Use ICH guidelines for stability testing (light, humidity). Collaborate with independent labs for cross-validation and report Cohen’s kappa coefficients for inter-lab consistency .

Q. How should researchers integrate contradictory findings from in silico predictions and in vitro assays for this compound?

- Methodological Answer : Reconcile discrepancies by evaluating model parameters (e.g., force fields in molecular dynamics simulations) against empirical data. Use receiver operating characteristic (ROC) curves to assess predictive accuracy. Highlight limitations of in silico models (e.g., solvation effects) in the discussion section .

Q. What frameworks guide the identification of understudied applications for this compound in interdisciplinary research?

- Methodological Answer : Conduct a SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) to prioritize novel applications (e.g., antiviral potential, nanocarrier synthesis). Use Delphi methods to aggregate expert opinions on feasibility. Propose combinatorial studies (e.g., this compound + existing therapeutics) to explore synergistic effects .

Properties

IUPAC Name |

tetradec-13-en-1,3-diyne-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-5-7-8-10-12-14(16)13(15)11-9-6-4-2/h2-3,13-16H,1,5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVGAQBKTGZPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(CC#CC#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702653 | |

| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122855-49-6 | |

| Record name | Panaxyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122855-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Tetradecene-1,3-diyne-6,7-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.